Gnetin C

Pharmacokinetics Bioavailability Natural Product

Gnetin C (CAS 84870-54-2) is a resveratrol dimer with 18-fold longer plasma MRT (36 h) than trans-resveratrol, superior potency against prostate cancer cells (IC50 6.6–8.7 µM vs. 21.8–24.4 µM), and unique in vivo tumor efficacy. Select for extended-exposure PK/PD, MTA1/AKT/mTOR pathway research, and therapy-resistance studies. High-purity analytical standard (≥97% HPLC).

Molecular Formula C28H22O6
Molecular Weight 454.5 g/mol
Cat. No. B1257729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGnetin C
Synonymsgnetin C
Molecular FormulaC28H22O6
Molecular Weight454.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC2=CC(=C3C(C(OC3=C2)C4=CC=C(C=C4)O)C5=CC(=CC(=C5)O)O)O)O
InChIInChI=1S/C28H22O6/c29-20-7-3-16(4-8-20)1-2-17-11-24(33)27-25(12-17)34-28(18-5-9-21(30)10-6-18)26(27)19-13-22(31)15-23(32)14-19/h1-15,26,28-33H/b2-1+/t26-,28+/m0/s1
InChIKeyKVGHRSAHESCTFR-PDCCCBJGSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gnetin C: Resveratrol Dimer with Differentiated Pharmacokinetic and Target Engagement Profile


Gnetin C is a naturally occurring stilbenoid and a resveratrol dimer primarily isolated from the seeds of *Gnetum gnemon* L. (melinjo) [1]. As an oligomeric stilbene, it belongs to a class of compounds that have been found to exhibit superior beneficial activities compared to their monomeric counterparts in many instances [2]. This compound has demonstrated quantifiable differentiation from resveratrol and other monomers like pterostilbene across several key dimensions, including pharmacokinetic longevity, in vitro potency against specific cancer targets, and in vivo efficacy in preclinical models [3].

Why Substituting Gnetin C with Resveratrol or Pterostilbene is Not Supported by Data


A direct substitution of Gnetin C with its monomeric analogs, resveratrol or pterostilbene, is not scientifically valid due to quantifiable differences in key performance parameters. Gnetin C exhibits a plasma mean residence time (MRT) of 36 hours in humans, which is 18 times longer than the MRT of monomeric trans-resveratrol following oral administration of an equivalent source [1]. This vastly extended systemic exposure is coupled with superior target-specific activity; for instance, Gnetin C demonstrates an IC50 of 6.6–8.7 µM against prostate cancer cells, which is 2- to 3-fold more potent than resveratrol (IC50 21.8–24.4 µM) [2]. These data confirm that resveratrol and pterostilbene are not functionally interchangeable with Gnetin C.

Quantitative Evidence: Verifiable Differentiation of Gnetin C


Pharmacokinetics: 18-Fold Increase in Plasma Mean Residence Time Compared to Resveratrol

In a human pharmacokinetic study, Gnetin C demonstrated a significantly prolonged systemic presence compared to its monomeric counterpart. The mean residence time (MRT) of Gnetin C in plasma was 36 hours after oral administration of 1000 mg melinjo seed extract powder, which is 18 times longer than the MRT of trans-resveratrol (2 hours) from a dose-equivalent tRV powder [1]. Furthermore, plasma levels of Gnetin C were maintained for more than 96 hours, highlighting its extended-release profile [1].

Pharmacokinetics Bioavailability Natural Product

In Vitro Cytotoxicity: 2- to 3-Fold Higher Potency in Prostate Cancer Cells

Gnetin C exhibits significantly greater cytotoxic potency against prostate cancer cell lines compared to its monomeric analogs. In DU145 and PC3M prostate cancer cells, Gnetin C displayed IC50 values of 6.6 µM and 8.7 µM, respectively. In contrast, resveratrol was markedly less potent, with IC50 values of 21.8 µM and 24.4 µM for the same cell lines [1]. Pterostilbene, another comparator, showed intermediate potency with IC50 values of 14.3 µM and 19.0 µM [1].

Cancer Cytotoxicity Prostate Cancer

In Vivo Efficacy: Tumor Burden Reduction in Transgenic Mouse Model of Advanced Prostate Cancer

In a transgenic mouse model of advanced prostate cancer (R26MTA1; Ptenf/f), a 12-week treatment with Gnetin C (7 mg/kg bw daily, intraperitoneal) led to a marked reduction in tumor cell proliferation and angiogenesis, and promoted apoptosis, without any signs of toxicity [1]. This in vivo efficacy is linked to a distinct molecular mechanism: Gnetin C significantly reduced mTOR signaling activity in prostate tissues, including the activity of its downstream targets S6K and 4EBP1, a pathway not effectively modulated by resveratrol at equivalent doses [1].

In Vivo Prostate Cancer Therapeutics

Antibacterial Efficacy: Stronger Inhibition of P. gingivalis Growth and Virulence

Gnetin C demonstrates superior antibacterial activity against *Porphyromonas gingivalis*, a key periodontopathic bacterium, when directly compared to monomeric resveratrol and melinjo seed extract (MSE). Gnetin C more strongly inhibited bacterial growth, cell adhesion, and biofilm formation [1]. The treatment also led to observable cell surface irregularities and membrane rupture, indicating a bactericidal effect [1].

Microbiology Periodontitis Antibacterial

In Vivo Bone Healing: Greater Periodontal Bone Regeneration Compared to Resveratrol Monomer

In a mouse model of experimentally induced periodontitis (EP), treatment with resveratrol dimer (Gnetin C) resulted in greater periodontal bone healing compared to treatment with resveratrol monomer [1]. The dimer group also showed significant downregulation of the proinflammatory cytokine IL-1β in periodontal tissues [1].

Regeneration Periodontitis In Vivo

Human Immunomodulation: Enhanced Natural Killer Cell Activity in a Clinical Trial

In a randomized, double-blind, placebo-controlled human trial, 14-day supplementation with Gnetin-C resulted in a statistically significant increase in the absolute number of circulating natural killer (NK) cells expressing the activating receptors NKG2D and NKp46 [1]. Furthermore, NK cells from subjects receiving Gnetin-C showed higher cytotoxicity against K562 target cells compared to baseline [1].

Immunology Clinical Trial NK Cells

Evidence-Backed Research and Application Scenarios for Gnetin C


Advanced Prostate Cancer: Targeting MTA1/AKT/mTOR and Darolutamide Resistance

For researchers focused on advanced prostate cancer, Gnetin C is a superior tool for modulating the MTA1/AKT/mTOR signaling axis, a key pathway in tumor progression. In vitro data show Gnetin C is 2- to 3-fold more potent than resveratrol in reducing cell viability in DU145 and PC3M cells [1]. Furthermore, its in vivo efficacy in reducing tumor burden and specifically downregulating mTOR targets (S6K, 4EBP1) in a transgenic mouse model provides a mechanistic basis not observed with monomeric stilbenes [2]. Its unique ability to sensitize darolutamide-resistant prostate cancer cells by depleting NAD+ and impairing mitochondrial function further solidifies its niche as a research tool for studying therapy resistance [3].

Pharmacokinetics: Modeling Sustained-Release Polyphenols

Gnetin C is an ideal candidate for pharmacokinetic and pharmacodynamic studies requiring extended compound exposure. Human data confirm that its plasma mean residence time (MRT) is 36 hours, 18 times longer than that of trans-resveratrol, with levels maintained for >96 hours after a single oral dose [1]. This prolonged profile, resulting from its dimeric structure, makes it a superior model compound for investigating the relationship between systemic exposure and long-term efficacy, reducing the need for frequent dosing in experimental protocols.

Oral Health and Periodontal Disease Research

In the context of periodontology, Gnetin C offers a distinct advantage over resveratrol. It demonstrates stronger inhibition of *Porphyromonas gingivalis* growth, adhesion, and biofilm formation in vitro [2]. This antibacterial efficacy translates in vivo, where Gnetin C treatment led to greater periodontal bone healing and reduced inflammation (IL-1β) in a mouse model of periodontitis compared to resveratrol monomer [3]. These data support the selection of Gnetin C over its monomer for research into novel oral antimicrobial and bone-regenerative therapies.

Immuno-Oncology: Preclinical Investigation of NK Cell-Mediated Surveillance

For studies investigating natural product modulation of the immune system, Gnetin C provides a data-backed starting point. A clinical trial has shown that oral Gnetin-C supplementation significantly increases circulating NK cells expressing activation markers (NKG2D, NKp46) and enhances their cytotoxicity against cancer cells in healthy human subjects [1]. This human-derived evidence supports its use in preclinical models aimed at understanding how natural compounds can be leveraged to boost innate cancer immunosurveillance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gnetin C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.